cis-4-(Boc-amino)-1-methylcyclohexanol
Overview
Description
Cis-4-(Boc-amino)-1-methylcyclohexanol is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oviposition Attractants in Mosquitoes
Research by Bentley, Mcdaniel, and Davis (1982) found that both cis and trans 4-methylcyclohexanol act as oviposition attractants for the mosquito Aedes triseriatus. These compounds elicit responses from specific sensilla of mosquitoes, indicating their potential use in controlling mosquito populations or studying mosquito behavior (Bentley, Mcdaniel, & Davis, 1982).
Metabolic Pathways in Rabbits
Elliott, Tao, and Williams (1965) studied the metabolism of various methylcyclohexanols in rabbits. They discovered that these compounds are mainly excreted as glucuronides of more stable forms of the alcohols. This finding provides insights into the metabolic pathways and potential applications of these compounds in biological studies (Elliott, Tao, & Williams, 1965).
Gas-phase Acidities and Epimer Distinction
A study by Majumdar, Clairet, Tabet, and Cooks (1992) distinguished epimers of methylcyclohexanol through their relative gas-phase acidities. This research provides valuable data for understanding the chemical properties and potential applications of these compounds in various scientific fields (Majumdar, Clairet, Tabet, & Cooks, 1992).
Potential Pharmaceutical Applications
The work of Acher and Azerad (2009) on synthesizing diastereoisomeric peptides incorporating cycloglutamic acids, including derivatives similar to cis-4-(Boc-amino)-1-methylcyclohexanol, highlights potential applications in pharmaceutical research. These peptides, being substrates of the vitamin K-dependent carboxylation, can be used to study or inhibit specific biochemical pathways (Acher & Azerad, 2009).
Mechanism of Action
Target of Action
It is used as a reagent to synthesizepyrazolo[3,4-d]pyrimidines , compounds that potentially act as anti-inflammatory and antitumor agents .
Mode of Action
Its role as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines suggests it may interact with biological targets to exert anti-inflammatory and antitumor effects .
Biochemical Pathways
Given its role in the synthesis of pyrazolo[3,4-d]pyrimidines, it may be involved in pathways related to inflammation and tumor growth .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The compounds synthesized using it as a reagent, such as pyrazolo[3,4-d]pyrimidines, have potential anti-inflammatory and antitumor effects .
Action Environment
It should be stored away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXFTPOGGFHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169806 | |
Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-31-3 | |
Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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